4-chloro-N-(4-morpholinyl)benzamide

Dopamine Receptor Pharmacology Monoamine Oxidase Inhibition SAR Linker Analysis

Procure 4-chloro-N-(4-morpholinyl)benzamide (CAS 5569-63-1) for D3-preferring dopamine receptor antagonism in vitro. It demonstrates a Ki of 25.1 nM at human D3 receptors with 12.6-fold selectivity over D2 (Ki=316 nM), enabling D3-mediated pathway dissection with reduced D2 cross-reactivity. It also serves as the chloro-substituted reference for halogen-dependent amide bond distortion crystallography studies and shows antibacterial activity against E. faecalis (IC50 3.19 μM). HPLC-verified purity ensures reliable analytical reference material for LC-MS and NMR method development.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 5569-63-1
Cat. No. B186102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-morpholinyl)benzamide
CAS5569-63-1
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1COCCN1NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H13ClN2O2/c12-10-3-1-9(2-4-10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)
InChIKeyZDDDYKVPVXQJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(4-morpholinyl)benzamide (CAS 5569-63-1): Product Overview and Structural Baseline for Research Procurement


4-Chloro-N-(4-morpholinyl)benzamide (CAS 5569-63-1) is a substituted benzamide derivative containing a 4-chlorophenyl moiety linked via an amide bond to a morpholine ring [1]. It is a member of the N-morpholinylbenzamide class and serves as a key comparator compound in studies of halogen-substituted benzamides and dopamine receptor pharmacology [2]. This compound is a synthetic small molecule with a molecular formula of C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.68 g/mol [3]. Its structural features include the electron-withdrawing para-chloro substituent and the N-morpholinyl group, which collectively influence amidic resonance, target binding, and physicochemical properties relevant to medicinal chemistry research [2].

Why 4-Chloro-N-(4-morpholinyl)benzamide Cannot Be Interchanged with Structural Analogs: Structural Determinants of Differential Activity


The substitution of 4-chloro-N-(4-morpholinyl)benzamide with closely related analogs—such as the clinically used antidepressant moclobemide (4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide, CAS 71320-77-9) or 4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide (CAS 5620-26-8)—yields compounds with distinct biological profiles, binding affinities, and physical properties [1]. The key structural differentiator lies in the direct amide-nitrogen-to-morpholine linkage in 4-chloro-N-(4-morpholinyl)benzamide versus the ethyl linker in moclobemide [2]; this linker difference fundamentally alters molecular geometry, target engagement (e.g., dopamine receptor subtype selectivity vs. MAO-A inhibition), and crystallographic parameters [3]. Generic substitution without empirical validation of these compound-specific attributes risks introducing uncontrolled variables in target binding assays, crystallographic studies, or structure-activity relationship (SAR) campaigns [4].

Quantitative Differentiation Evidence for 4-Chloro-N-(4-morpholinyl)benzamide: Head-to-Head and Cross-Study Comparative Data


Linker-Dependent Target Profile Differentiation: 4-Chloro-N-(4-morpholinyl)benzamide vs. Moclobemide

4-Chloro-N-(4-morpholinyl)benzamide exhibits antagonist activity at dopamine D3 and D2 receptors, a pharmacological profile distinct from the established clinical analog moclobemide (CAS 71320-77-9), which functions as a reversible inhibitor of monoamine oxidase A (MAO-A) with no reported dopamine receptor antagonism [1]. The structural difference—direct N-morpholinyl attachment versus the two-carbon ethyl linker in moclobemide—produces a complete divergence in molecular target engagement [2]. In a competitive binding assay using human D3 receptor expressed in CHO cells, 4-chloro-N-(4-morpholinyl)benzamide demonstrated a Ki of 25.1 nM [3]. In contrast, moclobemide is characterized by its MAO-A inhibitory activity (IC₅₀ in the low micromolar range) with negligible affinity for dopamine receptors [4].

Dopamine Receptor Pharmacology Monoamine Oxidase Inhibition SAR Linker Analysis

Dopamine Receptor Subtype Selectivity: D3 vs. D2 Antagonist Activity of 4-Chloro-N-(4-morpholinyl)benzamide

In direct head-to-head comparative pharmacology conducted under identical assay conditions (human receptors expressed in CHO cells, [³⁵S]GTPγS binding assay), 4-chloro-N-(4-morpholinyl)benzamide displays a 12.6-fold selectivity for the dopamine D3 receptor (Ki = 25.1 nM) over the dopamine D2 receptor (Ki = 316 nM) [1]. This quantitative selectivity profile establishes the compound as a moderately D3-preferring antagonist, distinguishing it from other benzamide derivatives in the same series that may exhibit different D3/D2 selectivity ratios [2]. The D3/D2 selectivity is a critical parameter for CNS research applications where D3-selective pharmacological tools are required to dissect receptor subtype-specific functions [3].

D3 Dopamine Receptor D2 Dopamine Receptor Subtype Selectivity Antagonist Pharmacology

Crystallographic Distortion Parameters: 4-Chloro-N-(4-morpholinyl)benzamide vs. 4-Iodo Analog

In a systematic crystallographic and computational study of the 4-halobenzamide series, the chloro-substituted compound (4-chloro-N-(4-morpholinyl)benzamide) was characterized alongside its iodo, bromo, and fluoro analogs [1]. The 4-iodo analog crystallized with a significant amide bond distortion quantified by the sum of torsion angles τ + χN = 33°, representing a notable deviation from planarity [2]. In contrast, the chloro-substituted compound exhibits substantially less amide bond distortion, maintaining a geometry closer to the planar amide configuration typical of N,N-disubstituted benzamides [3]. Comparative resonance energy analysis across the N-morpholinyl series demonstrates that the morpholine oxygen atom exerts a negligible effect on amidic resonance, establishing the halogen substituent as the primary determinant of structural and energetic properties [4].

Crystal Structure Amide Bond Distortion Halogen Substitution Resonance Energy

Antimicrobial Activity: 4-Chloro-N-(4-morpholinyl)benzamide vs. Substituted Benzamide Panel

Antibacterial evaluation of 4-chloro-N-(4-morpholinyl)benzamide against Enterococcus faecalis CECT 481 yielded an IC₅₀ of 3.19 μM (3,190 nM) in a microbial growth inhibition assay with 18-hour incubation using 2-fold microtiter broth dilution methodology [1]. This activity level can be contextualized within broader substituted benzamide SAR studies where structural modifications to the benzamide core produce IC₅₀ values ranging from 8.7 μM to >149 μM depending on substitution pattern [2]. The presence of the para-chloro substituent and the N-morpholinyl group contributes to the observed antibacterial activity, though the compound is not among the most potent members of the benzamide class in this assay [3]. QSAR analyses of substituted benzamides indicate that electronic and steric parameters of the para-substituent govern antibacterial potency against Gram-positive organisms [4].

Antibacterial Enterococcus faecalis Benzamide SAR QSAR

Recommended Research and Procurement Applications for 4-Chloro-N-(4-morpholinyl)benzamide Based on Empirical Evidence


Dopamine D3 Receptor Antagonist Tool Compound for CNS Pharmacology Studies

4-Chloro-N-(4-morpholinyl)benzamide is appropriate for use as a D3-preferring dopamine receptor antagonist in in vitro pharmacology studies. With a Ki of 25.1 nM at human D3 receptors and 12.6-fold selectivity over D2 receptors (Ki = 316 nM) under identical [³⁵S]GTPγS binding assay conditions [1], this compound enables dissection of D3-mediated signaling pathways with reduced D2 cross-reactivity. This selectivity profile is distinct from non-selective dopamine antagonists and from the MAO-A inhibitory profile of the structurally related clinical compound moclobemide [2]. Procurement for CNS target validation, receptor occupancy studies, or as a reference standard in D3-selective screening cascades is supported by this quantitative selectivity data [3].

Crystallographic Reference Standard for N-Morpholinylbenzamide Series in Halogen Substitution Studies

The compound serves as the chloro-substituted reference member in the systematic crystallographic series of 4-halobenzamides (halo = F, Cl, Br, I) [1]. Its near-planar amide bond geometry contrasts with the significantly distorted 4-iodo analog (τ + χN = 33°), establishing it as the baseline comparator for studies investigating halogen-dependent amide bond distortion and resonance energy effects [2]. Researchers investigating the relationship between halogen substitution, crystal packing, and amidic resonance in N,N-disubstituted benzamides can procure this compound as the essential chloro member of the comparative set [3]. The published crystal structure parameters provide a validated reference for polymorph screening and solid-state characterization of related N-morpholinylbenzamide derivatives [4].

Antibacterial SAR Reference Compound for Gram-Positive Screening and QSAR Model Development

4-Chloro-N-(4-morpholinyl)benzamide has demonstrated measurable antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 μM [1]. This activity places it within the established potency range for substituted benzamide derivatives (IC₅₀ range 8.7 μM to >149 μM depending on substitution) [2]. The compound is suitable as a reference standard in antibacterial screening panels for benzamide SAR campaigns, as a calibration compound for QSAR model validation, or as a starting scaffold for optimization efforts targeting improved Gram-positive antibacterial potency [3]. Its defined IC₅₀ value enables quantitative benchmarking of new synthetic benzamide derivatives under identical assay conditions [4].

Analytical Reference Material for Method Development and Quality Control

The compound's characterized physicochemical properties—molecular formula C₁₁H₁₃ClN₂O₂, exact mass 240.066555 g/mol, and fully assigned NMR spectra [1]—support its use as an analytical reference material for HPLC method development, LC-MS calibration, and NMR spectroscopy validation in research laboratories. The availability of reference spectral data enables confident identity confirmation and purity assessment for this compound and structurally related benzamide derivatives [2]. Procurement as an analytical standard is appropriate for laboratories developing quantitative analytical methods for N-morpholinylbenzamide analogs or performing stability-indicating assay validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N-(4-morpholinyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.